2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDXKDKEIWQILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Chlorination of Pyridine Precursors
- Starting from 2,3-bis(chloro)-5-trichloromethylpyridine, direct fluorination using fluorinating agents such as anhydrous hydrogen fluoride (HF), potassium fluoride (KF), sodium fluoride (NaF), or antimony fluoride (SbF3) under elevated temperature (100–250 °C) and pressure (1.0–15.0 MPa) yields fluoro-chloro-trifluoromethylpyridine intermediates. The molar ratio of fluorinating agent to substrate is typically 1:1 to 5:1, with reaction times of 5–20 hours. Purification includes amination reactions (using ammonium hydroxide or primary amines) to remove impurities, washing, and vacuum distillation to isolate high-purity products (>99.95%) with yields above 97%.
Catalytic Reduction-Dechlorination of Trichloropyridine Precursors
- A method involves using 2,3,6-trichloro-5-trifluoromethylpyridine as the starting material, which undergoes reduction-dechlorination in the presence of a palladium catalyst supported on activated carbon (0.01–0.5% catalyst loading) in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol). The reaction is conducted under hydrogen atmosphere at temperatures between -10 and 65 °C, pressures from 0.1 to 2.0 MPa, and reaction times of 4 to 24 hours. After reaction, the mixture is filtered and purified by vacuum rectification at ~100 °C under reduced pressure to yield 2-chloro-3-trifluoromethylpyridine with purity >98% and selectivity of 95%.
Vapor-Phase Catalytic Chlorination and Fluorination of Methylpyridines
- Starting from 3-picoline (3-methylpyridine), a vapor-phase process is used involving a catalyst fluidized-bed reactor where chlorination of the methyl group is followed by fluorination to produce trifluoromethylpyridine derivatives. Subsequent nuclear chlorination of the pyridine ring in an empty phase reactor yields chlorotrifluoromethylpyridines, including 2-chloro-3-(trifluoromethyl)pyridine as a minor product. Reaction temperatures range from 320 to 460 °C depending on substrate and phase. This method allows for production of various chloro- and dichloro-trifluoromethylpyridines with yields varying by substrate and conditions.
The fluorination method using anhydrous HF and related reagents is robust for producing high-purity 2-chloro-3-(fluoro or trifluoromethyl)pyridine derivatives with excellent yields. The key challenge is controlling reaction conditions to avoid over-fluorination or decomposition and efficient removal of impurities through amination and distillation steps.
Catalytic reduction-dechlorination offers a milder alternative using palladium catalysts and hydrogen gas, enabling selective removal of chlorine atoms while preserving trifluoromethyl groups. This method is advantageous for industrial scale due to mild conditions and relatively simple purification.
The vapor-phase catalytic process is suited for large-scale production of trifluoromethylpyridines starting from inexpensive methylpyridines. However, it requires high temperatures and complex reactor setups, and the target compound is often a minor product among a mixture of trifluoromethylated and chlorinated pyridines.
The preparation of 2-chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine involves advanced synthetic techniques combining fluorination, chlorination, and catalytic reduction. The choice of method depends on available starting materials, desired purity, yield, and scale. Fluorination of chlorinated pyridine precursors and catalytic reduction of trichloropyridines are the most effective for high purity and yield, while vapor-phase catalytic methods provide a route from simpler methylpyridines but with more complex product mixtures.
Biological Activity
2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by its unique trifluoromethyl and chlorinated pyridine substituents. This compound holds significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyridine ring substituted at the 2-position with chlorine, the 3-position with a pyridinyl group, and the 5-position with a trifluoromethyl group. The presence of these substituents influences its biological activity and solubility profiles.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs against various pathogens. In particular, derivatives of pyridine with trifluoromethyl substitutions have demonstrated selective activity against Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability .
Table 1: Antimicrobial Activity of Trifluoromethyl-Pyridine Derivatives
| Compound ID | Activity Against C. trachomatis | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| 11 | Yes | 0.010 | High |
| 13 | Moderate | 0.177 | Moderate |
| 16 | No | N/A | N/A |
The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability, which is crucial for antimicrobial activity. Additionally, this group may stabilize interactions with target proteins through hydrogen bonding, thereby enhancing efficacy .
Toxicity and Safety Profile
While evaluating the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies suggest that while it exhibits antimicrobial properties, it also poses risks such as skin irritation and eye irritation upon exposure. Further investigations into its safety profile are necessary to establish safe usage parameters.
Synthesis and Evaluation
A notable study explored the synthesis of various pyridine derivatives, including this compound, focusing on their biological evaluation against C. trachomatis. The results highlighted that modifications in the molecular structure could lead to significant changes in biological activity and metabolic stability .
Table 2: Summary of Biological Evaluations
Future Directions
Further research is warranted to explore the full potential of this compound in drug development. Investigating its effects on other pathogens and expanding its application in agrochemicals could uncover new therapeutic avenues.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The following table highlights key structural analogs differing in substituent positions or functional groups:
Key Observations :
- Positional isomerism (e.g., CF₃ at position 5 vs. 6) significantly impacts electronic properties and steric hindrance, affecting reactivity and binding affinity in biological systems.
Physicochemical and Spectral Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation and cross-coupling reactions. A common approach involves:
Halogenation : Chlorination or fluorination of pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine) under catalytic conditions .
Suzuki-Miyaura Coupling : Introducing the pyridin-3-yl group via palladium-catalyzed coupling with boronic acids or esters .
Key parameters include temperature control (80–120°C), solvent selection (e.g., THF or DMF), and catalyst systems (Pd(PPh₃)₄ with K₂CO₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts) .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS for molecular ion validation) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Advanced Research Questions
Q. How can competing substituent effects be managed during nucleophilic substitution reactions?
- Methodological Answer :
- Steric and Electronic Modulation : Use bulky directing groups (e.g., trimethylsilyl) to enhance regioselectivity at the 3-position .
- Catalytic Optimization : Employ transition-metal catalysts (e.g., CuI) to favor substitution at electron-deficient sites .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve reaction rates for halogen displacement .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer :
- Core Structure Modification :
- Pyridin-3-yl Group : Retain for π-π stacking interactions with biological targets (e.g., enzyme active sites) .
- Trifluoromethyl Group : Optimize lipophilicity and metabolic stability via fluorinated analogs .
- Functionalization : Introduce sulfonamide or triazole moieties to enhance binding affinity (see Example 119 in for kinase inhibition).
Q. How should researchers address contradictory reactivity data in published studies?
- Methodological Answer :
- Impurity Analysis : Identify by-products (e.g., 2-chloro-5-(trichloromethyl)pyridine) via GC-MS, which may arise during halogen exchange .
- Electronic Effects : Use computational tools (DFT) to model substituent electronic contributions (e.g., trifluoromethyl’s -I effect reducing reactivity at the 5-position) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
